molecular formula C15H20O7 B14865874 (1S,2R,3S,5R,6R,7R,8S,9S,12S)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one

(1S,2R,3S,5R,6R,7R,8S,9S,12S)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one

Cat. No.: B14865874
M. Wt: 312.31 g/mol
InChI Key: IZLYIEOSKVYJIP-WJWHYJSPSA-N
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Description

The compound (1S,2R,3S,5R,6R,7R,8S,9S,12S)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[72102,703,5]dodecane-6,2’-oxirane]-11-one is a complex organic molecule with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the spirocyclic core, introduction of the oxirane ring, and functionalization with hydroxyl groups. Common reagents used in these reactions include strong bases, oxidizing agents, and protecting groups to ensure selective reactions at specific sites.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxirane ring can be reduced to form diols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like tosyl chloride or thionyl chloride can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the oxirane ring can produce diols.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: The compound’s bioactive properties can be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl groups and oxirane ring can form hydrogen bonds and covalent bonds with target molecules, affecting their function. The spirocyclic structure provides rigidity and specificity in binding to these targets, which can influence various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1S,2R,3S,5R,6R,7R,8S,9S,12S)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[72102,703,5]dodecane-6,2’-oxirane]-11-one lies in its specific combination of functional groups and spirocyclic structure, which confer unique chemical and biological properties

Properties

Molecular Formula

C15H20O7

Molecular Weight

312.31 g/mol

IUPAC Name

(1S,2R,3S,5R,6R,7R,8S,9S,12S)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one

InChI

InChI=1S/C15H20O7/c1-12(2,18)5-6-11(17)21-7(5)8(16)13(3)14(4-20-14)9-10(22-9)15(6,13)19/h5-10,16,18-19H,4H2,1-3H3/t5-,6+,7-,8+,9+,10-,13-,14+,15-/m0/s1

InChI Key

IZLYIEOSKVYJIP-WJWHYJSPSA-N

Isomeric SMILES

C[C@@]12[C@@H]([C@@H]3[C@H]([C@@H]([C@@]1([C@@H]4[C@H]([C@]25CO5)O4)O)C(=O)O3)C(C)(C)O)O

Canonical SMILES

CC12C(C3C(C(C1(C4C(C25CO5)O4)O)C(=O)O3)C(C)(C)O)O

Origin of Product

United States

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